molecular formula C18H14ClN3O3 B11303415 N-(1,3-benzodioxol-5-ylmethyl)-5-(4-chlorophenyl)-1H-pyrazole-3-carboxamide

N-(1,3-benzodioxol-5-ylmethyl)-5-(4-chlorophenyl)-1H-pyrazole-3-carboxamide

Cat. No.: B11303415
M. Wt: 355.8 g/mol
InChI Key: CXWUYBLKTGOVOD-UHFFFAOYSA-N
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Description

N-[(2H-1,3-benzodioxol-5-yl)methyl]-3-(4-chlorophenyl)-1H-pyrazole-5-carboxamide is a complex organic compound that features a benzodioxole ring, a chlorophenyl group, and a pyrazole carboxamide moiety

Properties

Molecular Formula

C18H14ClN3O3

Molecular Weight

355.8 g/mol

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-3-(4-chlorophenyl)-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C18H14ClN3O3/c19-13-4-2-12(3-5-13)14-8-15(22-21-14)18(23)20-9-11-1-6-16-17(7-11)25-10-24-16/h1-8H,9-10H2,(H,20,23)(H,21,22)

InChI Key

CXWUYBLKTGOVOD-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CNC(=O)C3=CC(=NN3)C4=CC=C(C=C4)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2H-1,3-benzodioxol-5-yl)methyl]-3-(4-chlorophenyl)-1H-pyrazole-5-carboxamide typically involves multiple steps:

    Formation of the Benzodioxole Ring: The benzodioxole ring can be synthesized through the cyclization of catechol with formaldehyde.

    Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced via a Friedel-Crafts acylation reaction using chlorobenzene and an appropriate acylating agent.

    Formation of the Pyrazole Ring: The pyrazole ring is formed through the condensation of hydrazine with a 1,3-diketone.

    Coupling Reactions: The final coupling of the benzodioxole, chlorophenyl, and pyrazole moieties is achieved through a series of nucleophilic substitution and amide bond formation reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxole ring, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can occur at the nitro groups if present, converting them to amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution.

Major Products

The major products of these reactions depend on the specific conditions and reagents used but can include various substituted derivatives of the original compound.

Scientific Research Applications

N-[(2H-1,3-benzodioxol-5-yl)methyl]-3-(4-chlorophenyl)-1H-pyrazole-5-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its anticancer properties, particularly its ability to induce apoptosis in cancer cells.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of biological pathways. For example, it may inhibit the activity of certain kinases involved in cell proliferation, thereby inducing apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • N-[(2H-1,3-benzodioxol-5-yl)methyl]-3-(2-methylpropanamido)benzamide
  • 1-benzo[1,3]dioxol-5-yl-3-N-fused heteroaryl indoles

Uniqueness

N-[(2H-1,3-benzodioxol-5-yl)methyl]-3-(4-chlorophenyl)-1H-pyrazole-5-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable scaffold in medicinal chemistry.

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